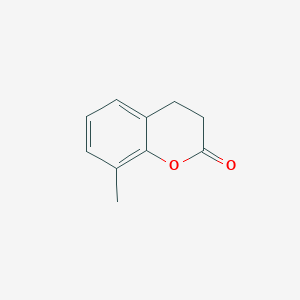

8-Methylchroman-2-one

Description

8-Methylchroman-2-one is a bicyclic organic compound belonging to the chromone family, characterized by a benzopyran-2-one core with a methyl substituent at the 8-position. Chroman-2-ones (coumarin derivatives) are widely studied for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. The methyl group at position 8 introduces steric and electronic effects that influence reactivity, solubility, and interactions with biological targets. Structural characterization via techniques such as NMR, HRMS, and X-ray crystallography confirms its planar benzopyrone framework and substituent orientation .

Propriétés

Formule moléculaire |

C10H10O2 |

|---|---|

Poids moléculaire |

162.18 g/mol |

Nom IUPAC |

8-methyl-3,4-dihydrochromen-2-one |

InChI |

InChI=1S/C10H10O2/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-4H,5-6H2,1H3 |

Clé InChI |

WQHAWQJLMGDBOS-UHFFFAOYSA-N |

SMILES canonique |

CC1=C2C(=CC=C1)CCC(=O)O2 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylchroman-2-one typically involves the hydrogenation of 8-Methyl coumarin. This process is carried out under atmospheric pressure using acetic acid as a solvent and palladium on carbon (Pd/C) as a catalyst . The reaction conditions are mild, and the product is purified using chromatography with a mixture of n-hexane and ethyl acetate as the eluent.

Industrial Production Methods: In industrial settings, the production of 8-Methylchroman-2-one can be scaled up using similar hydrogenation techniques. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the process. Additionally, biocatalytic methods using microbial reduction of coumarin derivatives have been explored for more sustainable production .

Analyse Des Réactions Chimiques

Types of Reactions: 8-Methylchroman-2-one can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.

Reduction: Further reduction can lead to the formation of more saturated compounds.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution can produce halogenated or nitrated derivatives.

Applications De Recherche Scientifique

8-Methylchroman-2-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a model compound for studying reaction mechanisms.

Industry: It is used in the fragrance and flavor industries due to its pleasant aroma and stability.

Mécanisme D'action

The mechanism of action of 8-Methylchroman-2-one involves its interaction with various molecular targets. In biological systems, it can act as a pro-drug, being bioactivated to release active metabolites. These metabolites can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects . The compound’s ability to form hydrogen bonds, pi-stacking interactions, and dipole-dipole interactions with target proteins is crucial for its activity .

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

Ring-Modified Derivatives

- Pyrano-Fused Systems: Compounds like 8,8-dimethylpyrano[2,3-h]chromen-2-one (CAS 523-59-1) feature fused pyran rings, increasing steric bulk and altering UV absorption profiles .

- Aza-Substituted Analogs : 3-Azahetarylchroman-4-ones (e.g., 2-methyl-3-imidazolyl derivatives) exhibit shifted carbonyl reactivity due to nitrogen incorporation, enabling diverse pharmacological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.